4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol
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Overview
Description
4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a complex organic compound that features a trifluoromethyl group, an indazole ring, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring and phenol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The indazole ring can bind to various receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)ethan-1-ol: A compound with a similar trifluoromethyl group but different overall structure.
4-(trifluoromethyl)phenol: Shares the trifluoromethyl and phenol groups but lacks the indazole ring.
Uniqueness
4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is unique due to the combination of its trifluoromethyl group, indazole ring, and phenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H13F3N2O3
- Molecular Weight : 338.281 g/mol
- LogP : 3.1256 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 78.51 Ų
These properties suggest that the compound has favorable characteristics for bioavailability and interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
- Case Study : In vitro studies demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anticancer activity .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains.
- Activity Spectrum : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL, comparable to standard antibiotics .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of cytokine levels by up to 70% .
Research Findings Summary
Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 5 - 15 µM | Apoptosis induction via caspase activation |
Antimicrobial | E. coli | 20 - 50 µg/mL | Bacterial cell wall synthesis inhibition |
Anti-inflammatory | Macrophages | N/A | Cytokine production inhibition |
Properties
CAS No. |
680613-34-7 |
---|---|
Molecular Formula |
C16H13F3N2O2 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)13-3-1-2-12-14(10-4-6-11(23)7-5-10)20-21(8-9-22)15(12)13/h1-7,22-23H,8-9H2 |
InChI Key |
OSSCGRZBJBJCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N(N=C2C3=CC=C(C=C3)O)CCO |
Origin of Product |
United States |
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